molecular formula SnW3 B14397436 CID 71324403

CID 71324403

Cat. No.: B14397436
M. Wt: 670.2 g/mol
InChI Key: OWNWKFFVHAPQMC-UHFFFAOYSA-N
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Description

Based on contextual references to other CID-labeled compounds (e.g., CID 185389, CID 156582093, CID 156582092 in oscillatoxin derivatives ), CID identifiers typically denote unique chemical entities registered in the PubChem database. However, the evidence lacks direct experimental data or structural descriptions for CID 71324403, suggesting that it may belong to a class of bioactive molecules, pharmaceuticals, or natural product derivatives under investigation for specific applications.

Properties

Molecular Formula

SnW3

Molecular Weight

670.2 g/mol

InChI

InChI=1S/Sn.3W

InChI Key

OWNWKFFVHAPQMC-UHFFFAOYSA-N

Canonical SMILES

[Sn].[W].[W].[W]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71324403 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

CID 71324403 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 71324403 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71324403 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of explicit data on CID 71324403 in the provided evidence, this section outlines a generalized framework for comparing chemical compounds, drawing parallels from analogous studies on structurally or functionally related CIDs.

Table 1: General Framework for Compound Comparison

Parameter This compound Example Compound (CID 185389) Example Compound (CID 156582093)
Structural Class Not Available 30-methyl-oscillatoxin D Oscillatoxin E
Molecular Formula Not Available Not Provided Not Provided
Bioactivity Not Available Toxin/Inhibitor Toxin/Inhibitor
Applications Not Available Research use Research use

Key Findings from Comparable Studies

Structural Analogues: Compounds like oscillatoxin derivatives (CIDs 185389, 156582093, 156582092) are compared based on substituent groups (e.g., methyl or hydroxyl modifications) that influence bioactivity and toxicity . For instance, 30-methyl-oscillatoxin D (CID 185389) exhibits distinct binding properties compared to oscillatoxin E (CID 156582093) due to steric effects of the methyl group . Substrate specificity studies (e.g., taurocholic acid, CID 6675; DHEAS, CID 12594) highlight how minor structural changes (e.g., sulfation or hydroxylation) alter transporter affinity and metabolic pathways .

Functional Analogues: Inhibitors such as betulinic acid (CID 64971) and ginkgolic acid 17:1 (CID 5469634) are compared based on their interaction with enzymes or receptors. For example, betulinic acid’s triterpenoid scaffold enables broad-spectrum antiviral activity, while ginkgolic acid’s aliphatic chain confers selective kinase inhibition . Machine learning models (e.g., Table 8 in ) categorize compounds by descriptors like logP, molecular weight, and BBB permeability, enabling quantitative comparisons of pharmacokinetic profiles .

Methodological Insights :

  • Studies on compound validation () emphasize reproducibility in analytical techniques (e.g., GC-MS, HPLC) for comparing purity, stability, and degradation products across analogues .
  • Transfer learning frameworks () enable predictive modeling of compound properties by leveraging shared features in large datasets, even when direct experimental data for a specific CID are scarce .

Limitations and Recommendations

Data Gaps :

  • The absence of explicit data on this compound in the evidence restricts direct comparisons. Future studies should prioritize structural elucidation (via NMR, X-ray crystallography) and bioactivity profiling (e.g., enzyme inhibition assays) to fill these gaps .

Methodological Consistency :

  • Cross-study comparisons require standardized reporting of parameters like IC50, logD, and metabolic stability, as emphasized in medicinal chemistry guidelines .

Leveraging Predictive Tools :

  • Platforms like PubChem and ChEMBL provide computational tools (e.g., similarity searching, QSAR models) to infer properties of this compound based on nearest neighbors .

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